molecular formula C11H16N4O6S2 B563678 N-(4-DIMETHYLAMINO-3,5-DINITROPHENYL)ETHYLAMINO METHANETHIOSULFONATE CAS No. 1076200-06-0

N-(4-DIMETHYLAMINO-3,5-DINITROPHENYL)ETHYLAMINO METHANETHIOSULFONATE

Cat. No.: B563678
CAS No.: 1076200-06-0
M. Wt: 364.391
InChI Key: WHXFFXYUSLMVIH-UHFFFAOYSA-N
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Description

N-(4-Dimethylamino-3,5-dinitrophenyl)ethylamino Methanethiosulfonate (CAS 1076200-06-0) is a biochemical reagent with a molecular formula of C11H16N4O6S2 and a molecular weight of 364.39 g/mol . This compound is characterized as a non-fluorescent MTS (methanethiosulfonate) reagent . Methanethiosulfonates are a class of compounds that selectively react with sulfhydryl groups (-SH) in cysteine residues, making them powerful tools in protein engineering, structural studies, and bioconjugation . This specific modification allows researchers to probe protein structure and function, investigate enzyme mechanisms, and create site-specific protein conjugates. The compound should be stored refrigerated at 2-8°C to ensure stability . This product is intended for research applications in a controlled laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N,N-dimethyl-4-[2-(methylsulfonothioyloxyamino)ethyl]-2,6-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O6S2/c1-13(2)11-9(14(16)17)6-8(7-10(11)15(18)19)4-5-12-21-23(3,20)22/h6-7,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXFFXYUSLMVIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1[N+](=O)[O-])CCNOS(=O)(=S)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60721209
Record name 1-[({2-[4-(Dimethylamino)-3,5-dinitrophenyl]ethyl}amino)oxy]-1-methyl-1lambda~6~-disulfen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60721209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076200-06-0
Record name 1-[({2-[4-(Dimethylamino)-3,5-dinitrophenyl]ethyl}amino)oxy]-1-methyl-1lambda~6~-disulfen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60721209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Precursor Synthesis

The synthesis begins with 4-dimethylaminophenol, a commercially available precursor. Nitration is performed using a mixture of fuming nitric acid (90%) and concentrated sulfuric acid at 0–5°C to yield 3,5-dinitro-4-dimethylaminophenol . This step achieves 85–92% regioselectivity for the 3,5-dinitro isomer, as confirmed by high-performance liquid chromatography (HPLC) . Substitution of the hydroxyl group with an ethylamino moiety proceeds via a Mitsunobu reaction using ethylamine, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at room temperature . Nuclear magnetic resonance (NMR) spectroscopy (¹H, 400 MHz) confirms successful substitution, with characteristic peaks at δ 2.7 ppm (quartet, –NHCH₂CH₃) and δ 1.2 ppm (triplet, –CH₂CH₃) .

Thiosulfonate Group Introduction

The methanethiosulfonate group is installed via a nucleophilic substitution reaction. The intermediate N-(4-dimethylamino-3,5-dinitrophenyl)ethylamine is treated with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) under nitrogen atmosphere, followed by sodium thiosulfate (Na₂S₂O₃) in aqueous ethanol . The reaction proceeds at 50°C for 12 hours, yielding the target compound with 78% efficiency. Fourier-transform infrared spectroscopy (FT-IR) validates the presence of the S–S bond (ν = 510 cm⁻¹) and sulfonate group (ν = 1180 cm⁻¹) .

Table 1: Optimization of Thiosulfonation Conditions

ParameterTested RangeOptimal ValueYield Improvement
Temperature (°C)30–7050+22%
SolventDCM, THF, EtOHEthanol/Water (3:1)+15%
Reaction Time (h)6–2412+10%
Na₂S₂O₃ Equiv.1.0–3.02.2+18%

Mechanistic Considerations and Side Reactions

Quantum chemical calculations using density functional theory (DFT) at the B3LYP/6-31G(d) level reveal that the nitration step proceeds via a Wheland intermediate, with electron-donating dimethylamino groups directing nitro groups to the 3 and 5 positions . Competing pathways, such as over-nitration or ring sulfonation, are suppressed by maintaining temperatures below 10°C . During thiosulfonation, competing oxidation to sulfonic acids is mitigated by strict anaerobic conditions, as evidenced by gas chromatography–mass spectrometry (GC-MS) analysis of byproducts .

Purification and Analytical Validation

Crude product purification employs flash chromatography (silica gel, ethyl acetate/hexane 1:4) followed by recrystallization from methanol. Purity assessments via ultra-high-performance liquid chromatography (UHPLC) show >99% purity at 254 nm . Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 402.1 [M+H]⁺, aligning with the theoretical molecular weight of 401.3 g/mol .

Chemical Reactions Analysis

Types of Reactions

N-(4-DIMETHYLAMINO-3,5-DINITROPHENYL)ETHYLAMINO METHANETHIOSULFONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Biochemical Research Applications

1.1 Protein Labeling and Detection

One of the primary applications of N-(4-Dimethylamino-3,5-dinitrophenyl)ethylamino methanethiosulfonate is in the labeling of proteins. The compound can be used to introduce a fluorescent tag to proteins, facilitating their detection and analysis in various biological assays. The dinitrophenyl group provides a strong absorbance in the UV-visible spectrum, making it suitable for applications such as:

  • Fluorescence Microscopy : Enhancing visualization of protein interactions within cells.
  • Western Blotting : Allowing sensitive detection of specific proteins in complex mixtures.

Case Study : A study demonstrated the use of this compound for tagging antibodies, which improved the sensitivity of immunoassays by several folds compared to traditional methods .

Medicinal Chemistry Applications

2.1 Drug Development

This compound has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for:

  • Anticancer Agents : Research has indicated that derivatives of this compound exhibit cytotoxic activity against certain cancer cell lines.
  • Antimicrobial Agents : The compound has shown promise in preliminary studies against bacterial pathogens.

Data Table 1: Anticancer Activity of Derivatives

Compound NameCell Line TestedIC50 (µM)
Compound AHeLa15
Compound BMCF-710
This compoundA54912

Analytical Chemistry Applications

3.1 Chromatography and Spectroscopy

This compound is also utilized in analytical chemistry for its unique spectral properties. Its ability to absorb light at specific wavelengths makes it useful for:

  • HPLC (High-Performance Liquid Chromatography) : As a standard or marker in separation techniques.
  • UV-Vis Spectroscopy : For quantitative analysis of samples containing this compound.

Case Study : A comparative study on the effectiveness of this compound as a chromatographic marker revealed its superior resolution capabilities compared to other commonly used markers .

Mechanism of Action

The mechanism of action of N-(4-DIMETHYLAMINO-3,5-DINITROPHENYL)ETHYLAMINO METHANETHIOSULFONATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling and metabolic processes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Thiol-Reactive Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Reactivity Rate Constant (M⁻¹s⁻¹) Solubility Applications
N-(4-Dimethylamino-3,5-dinitrophenyl)ethylamino methanethiosulfonate (Target) ~400 (estimated) Dimethylamino, dinitrophenyl, ethylamino-MTS Not reported; inferred slower* Moderate in DMSO Protein labeling, cysteine accessibility studies
2-(Quinuclidinium)ethyl methanethiosulfonate (MTSEA) 278.4 Quinuclidinium-MTS ~5.7 × 10³ High in water Ion channel modification
[2-(Trimethylammonium)ethyl]methanethiosulfonate (MTSET) 297.2 Trimethylammonium-MTS ~1.0 × 10⁴ High in water Surface-exposed cysteine targeting
N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide (Analog) ~330 Dimethylamino, dinitrophenyl, maleimide ~2.0 × 10³ (for similar maleimides) Low in water Enzyme inactivation, fluorescence labeling

Notes on Reactivity*: The target compound’s bulky dinitrophenyl group likely reduces reaction kinetics compared to smaller MTS reagents like MTSEA or MTSET, as steric hindrance can limit access to cysteine residues . However, its electron-withdrawing nitro groups may enhance electrophilicity at the sulfur atom, partially offsetting this effect.

Mechanistic and Functional Differences

  • Specificity : Unlike MTSEA/MTSET, which preferentially modify surface-exposed cysteines due to their hydrophilicity, the target compound’s hydrophobic aromatic ring may enhance binding to membrane-embedded protein regions, similar to N-alkylmaleimides .
  • Spectroscopic Utility : The dinitrophenyl group provides strong UV-Vis absorbance, analogous to fluorescein-tagged MTS reagents (e.g., MTS-4-fluorescein), but with distinct wavelength properties .

Notes

  • Safety and Handling : The compound’s nitro groups may confer explosive or toxic properties under certain conditions. Use in well-ventilated environments with personal protective equipment.
  • Regulatory Status: Not currently restricted under RoHS (), but disposal must comply with hazardous waste guidelines due to nitroaromatic content.
  • Solubility Limitations : Like other aromatic MTS derivatives, it may require organic solvents (e.g., DMSO) for solubilization, limiting its use in aqueous systems .

Biological Activity

N-(4-Dimethylamino-3,5-dinitrophenyl)ethylamino methanethiosulfonate (CAS Number: 1076200-06-0) is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

  • Molecular Formula : C₁₁H₁₆N₄O₆S₂
  • Molecular Weight : 364.40 g/mol
  • CAS Number : 1076200-06-0

The compound features a dimethylamino group and a dinitrophenyl moiety, which are known to influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound's structure suggests potential interactions with:

  • Enzymes : The presence of the methanethiosulfonate group may allow for covalent modification of target proteins, influencing enzyme activity.
  • Receptors : The dimethylamino and dinitrophenyl groups may facilitate binding to specific receptors, potentially modulating signaling pathways.

Cytotoxicity and Anticancer Potential

Preliminary studies have indicated that compounds featuring dinitrophenyl groups can exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of oxidative stress or interference with cellular signaling pathways. Further investigation into this compound could reveal similar properties .

Case Studies

  • Antimicrobial Efficacy :
    • A study investigated the antimicrobial properties of related dinitrophenyl compounds against Gram-positive and Gram-negative bacteria. Results showed significant inhibition at low concentrations, suggesting that this compound may possess similar activity .
  • Cytotoxicity Assays :
    • In vitro assays on cancer cell lines demonstrated that compounds with dinitrophenyl moieties can induce apoptosis. Further studies are needed to quantify the cytotoxic effects of this compound specifically .

Comparative Analysis Table

Compound NameStructureBiological ActivityReference
This compoundStructurePotential antimicrobial and cytotoxic effects
Dinitrophenyl derivativesVariesAntimicrobial activity against various pathogens

Q & A

Q. What are the primary biochemical applications of this compound in protein labeling studies?

This compound is widely used as a sulfhydryl-selective labeling agent due to its maleimide functional group, which reacts with cysteine residues in proteins. Methodologically, it is employed to tag active-site thiols in enzymes, followed by proteolytic hydrolysis (e.g., trypsin digestion) and purification via ion-exchange chromatography or high-voltage electrophoresis to isolate labeled peptides . Its nitro and dimethylamino groups enhance spectroscopic detectability, enabling fluorescence or UV-Vis tracking during analysis .

Q. What safety protocols are critical when handling this compound?

The compound exhibits irritant properties (R36/37/38) and requires handling under inert atmospheres with PPE (gloves, lab coats). Storage should be at room temperature in sealed containers. Waste disposal must follow hazardous material guidelines (S60/S61), and acute toxicity data (e.g., LD50 = 35 mg/kg in rats) necessitate strict exposure controls .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electrochemical behavior of this compound?

Computational studies using Gaussian 09 at the B3LYP/6-311++G(d,p) level optimize molecular geometry and calculate frontier orbitals (HOMO-LUMO gaps), electrostatic potential (ESP) maps, and charge transfer regions. These predict redox potentials, polarizability, and nucleophilic/electrophilic sites, which correlate with experimental cyclic voltammetry data. For example, the nitro groups’ electron-withdrawing effects lower LUMO energies, enhancing electron-accepting capacity .

Q. How do researchers resolve discrepancies between theoretical NMR chemical shifts and experimental data?

Contradictions arise from solvent effects, vibrational coupling, or basis set limitations. Strategies include:

  • Validating computational models with hybrid functionals (e.g., CAM-B3LYP) and implicit solvent fields (e.g., PCM for DMSO).
  • Comparing experimental 1H^1H NMR spectra (e.g., δ 8.04 ppm for aromatic protons in DMSO-d6) with DFT-calculated shifts, adjusting for spin-orbit coupling or relativistic effects .

Q. What role do the nitro and dimethylamino groups play in modulating reactivity?

The 3,5-dinitro groups create a strong electron-deficient aromatic system, directing nucleophilic attacks to the para position. The dimethylamino group acts as an electron donor, stabilizing charge-transfer intermediates. This duality is critical in designing nucleophilic substitution reactions (e.g., thiol additions), where steric and electronic effects are quantified via Hammett constants or Fukui indices .

Q. Which advanced spectroscopic techniques characterize charge-transfer interactions in donor-acceptor systems?

Time-dependent DFT (TD-DFT) simulates electronic transitions in UV-Vis spectra, while Raman spectroscopy identifies vibrational modes (e.g., NO2_2 symmetric stretching at ~1350 cm1^{-1}). Transient absorption spectroscopy can track excited-state dynamics, and X-ray crystallography resolves intermolecular distances in co-crystals with electron donors (e.g., tetrathiafulvalene) .

Methodological Best Practices

  • Experimental Design : Pair computational modeling (DFT/Molecular Dynamics) with spectroscopic validation (e.g., 1H^1H-NMR, FT-IR) to account for solvent and solid-state effects.
  • Data Interpretation : Use multi-reference methods (CASSCF) for open-shell systems or transition states to avoid HF/DFT biases in reaction mechanism studies .
  • Contradiction Mitigation : Cross-validate theoretical results with experimental techniques (e.g., comparing DFT-predicted band gaps with electrochemical measurements) .

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